3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid
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Overview
Description
3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid typically involves the reaction of 4-bromophenyl isocyanate with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as column chromatography, helps in achieving high-purity final products.
Chemical Reactions Analysis
Types of Reactions: 3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in molecular biology research.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases.
Industry: It is employed in the production of polymers, coatings, and other industrial materials.
Comparison with Similar Compounds
3-(4-bromophenyl)propionic acid
3-(2-bromophenyl)propionic acid
3-(4-methoxyphenyl)propionic acid
3-(4-aminophenyl)propionic acid
Properties
IUPAC Name |
3-[(4-bromophenyl)carbamoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-1-3-8(4-2-7)13-10(16)12-6-5-9(14)15/h1-4H,5-6H2,(H,14,15)(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOQWDOXHUQCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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